molecular formula C4H4O6 B1262912 (2S)-2-hydroxy-3-oxosuccinic acid

(2S)-2-hydroxy-3-oxosuccinic acid

Cat. No. B1262912
M. Wt: 148.07 g/mol
InChI Key: RMHHUKGVZFVHED-SFOWXEAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-hydroxy-3-oxosuccinic acid is a 2-hydroxy-3-oxosuccinic acid. It is an enantiomer of a (2R)-2-hydroxy-3-oxosuccinic acid.

Scientific Research Applications

Atmospheric Chemistry and Cloud Condensation Nuclei Activity (2S)-2-hydroxy-3-oxosuccinic acid, also known as oxosuccinic acid, has been studied for its role in atmospheric chemistry, particularly in the formation of cloud condensation nuclei (CCN). Research demonstrates that oxo-dicarboxylic acids, including oxosuccinic acid, possess unique thermodynamic properties that significantly influence their CCN activity. These acids also exhibit a tendency to decarboxylate in aqueous solutions, impacting measurements of vapor pressure and density relevant to atmospheric studies (Frosch et al., 2010).

Biotechnological Synthesis and Organic Synthesis Oxosuccinic acid is gaining attention in biotechnological synthesis and organic chemistry. Its production through biotechnological means offers a 'green' alternative to traditional chemical synthesis, particularly regarding stereoselectivity challenges. These oxo- and hydroxycarboxylic acids, including oxosuccinic acid, serve as valuable building blocks for synthesizing a wide range of chemical compounds, such as hydrophilic triazines and spiro-connected heterocycles (Aurich et al., 2012).

Chelating Agent Applications this compound's potential as a biodegradable chelating agent has been explored. Chelating agents are crucial in various industrial, agricultural, and domestic applications. The need for environmentally friendly alternatives to traditional chelating agents like EDTA has led to the investigation of biodegradable compounds like oxosuccinic acid. It is being considered for use in applications like oxidative bleaching, soil remediation, and waste treatment, among others (Pinto et al., 2014).

Environmental and Health Implications In environmental studies, oxosuccinic acid has been identified as a significant component of atmospheric particulate matter. Its presence in the atmosphere, especially in non-urban and marine atmospheres, is linked to the formation of oxalic acid, which constitutes a considerable part of atmospheric dicarboxylic acids. This research contributes to understanding the environmental impact of oxosuccinic acid and its role in air quality and health implications (Martinelango et al., 2007).

properties

Molecular Formula

C4H4O6

Molecular Weight

148.07 g/mol

IUPAC Name

(2S)-2-hydroxy-3-oxobutanedioic acid

InChI

InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h1,5H,(H,7,8)(H,9,10)/t1-/m0/s1

InChI Key

RMHHUKGVZFVHED-SFOWXEAESA-N

Isomeric SMILES

[C@H](C(=O)C(=O)O)(C(=O)O)O

Canonical SMILES

C(C(=O)C(=O)O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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